2-(1-cyclohexenyl)ethanol synthesis methods
2-(1-cyclohexenyl)ethanol synthesis methods
An In-depth Technical Guide to the Synthesis of 2-(1-Cyclohexenyl)ethanol
Abstract
2-(1-Cyclohexenyl)ethanol is a valuable chemical intermediate whose structural motif is found in various natural products and serves as a key building block in the synthesis of more complex molecules. Its strategic importance is underscored by its relationship to compounds like 2-(1-cyclohexenyl)ethylamine, a crucial precursor for the synthesis of morphinans, a class of potent analgesic agents.[1] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing 2-(1-cyclohexenyl)ethanol. We will dissect four core strategies: the Hydroboration-Oxidation of 1-vinylcyclohexene, the Reduction of Cyclohexenyl Acetic Acid Derivatives, Grignard-based approaches commencing from cyclohexanone, and Wittig-type olefination reactions. Each section offers a deep dive into the underlying reaction mechanisms, provides detailed experimental protocols, and presents a critical evaluation of the method's advantages and limitations. This document is designed to equip researchers and process chemists with the foundational knowledge and practical insights required to select and implement the optimal synthetic route for their specific application.
Introduction: The Strategic Importance of 2-(1-Cyclohexenyl)ethanol
2-(1-Cyclohexenyl)ethanol, with the chemical formula C₈H₁₄O, is a primary alcohol featuring a cyclohexene ring. This structure provides a versatile scaffold for further chemical elaboration, making it an attractive target in organic synthesis. While direct applications are niche, its significance is amplified as a potential precursor to high-value compounds. For instance, the closely related amine analogue, 2-(1-cyclohexenyl)ethylamine, is a pivotal intermediate in the industrial synthesis of the antitussive drug Dextromethorphan and other morphinan-based pharmaceuticals.[2][3] The conversion of the alcohol to the amine is a feasible transformation, positioning 2-(1-cyclohexenyl)ethanol as a strategic upstream intermediate. This guide explores the most effective and scientifically robust methods for its synthesis.
Core Synthesis Strategy 1: Hydroboration-Oxidation of 1-Vinylcyclohexene
This two-step method represents one of the most direct and regioselective routes to 2-(1-cyclohexenyl)ethanol. It leverages the anti-Markovnikov hydration of an alkene, a cornerstone reaction in modern organic synthesis first reported by Herbert C. Brown.[4][5]
Theoretical Foundation
The reaction proceeds via two distinct stages:
-
Hydroboration: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), adds across the double bond of 1-vinylcyclohexene. The boron atom adds to the less sterically hindered carbon of the vinyl group (the terminal CH₂), while a hydride (H⁻) adds to the more substituted carbon. This occurs in a concerted, syn-addition fashion through a four-membered transition state.[6][7] This step is repeated until all three B-H bonds have reacted, forming a trialkylborane intermediate. The regioselectivity is driven by both steric factors (boron prefers the less crowded carbon) and electronic factors, resulting in an anti-Markovnikov orientation.[4]
-
Oxidation: The trialkylborane is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH). The hydroperoxide anion (HOO⁻) attacks the electron-deficient boron atom.[6] This is followed by a migratory insertion where the alkyl group shifts from the boron to the adjacent oxygen, displacing a hydroxide ion. This migration occurs with retention of stereochemistry.[6] Subsequent hydrolysis of the resulting borate ester liberates the final alcohol product, 2-(1-cyclohexenyl)ethanol.[8]
The net result is the addition of water across the double bond with the hydroxyl group on the less substituted carbon, a transformation complementary to acid-catalyzed hydration.[4]
Experimental Protocol
Materials:
-
1-Vinylcyclohexene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Charge the flask with 1-vinylcyclohexene (1 equivalent) and anhydrous THF. Cool the mixture to 0 °C in an ice bath.
-
Add the BH₃·THF solution (0.4 equivalents, as each BH₃ reacts with three alkenes) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the complete formation of the trialkylborane.
-
Cool the mixture again to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. The addition of peroxide is exothermic and should be controlled to keep the temperature below 30 °C.
-
After the peroxide addition, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the oxidation is complete (as monitored by TLC).
-
Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(1-cyclohexenyl)ethanol.
Visualization: Hydroboration-Oxidation Workflow
Caption: Workflow for the two-step hydroboration-oxidation synthesis.
Advantages and Limitations
| Feature | Analysis |
| Regioselectivity | Excellent. The anti-Markovnikov selectivity is a key advantage, providing the desired primary alcohol with high fidelity.[4] |
| Stereoselectivity | Excellent. The reaction proceeds via a syn-addition of H and B, followed by retention of configuration during oxidation.[6] While not relevant for the achiral product here, it is crucial for substituted alkenes. |
| Yields | Generally high. This method is known for producing good to excellent yields of alcohols. |
| Reaction Conditions | Mild. The reaction is typically run at or below room temperature, preserving sensitive functional groups. |
| Reagent Handling | Requires care. Borane-THF is flammable and moisture-sensitive. Hydrogen peroxide is a strong oxidizer. Anhydrous conditions and an inert atmosphere are necessary for the first step.[8] |
| Scalability | Good. The reaction is scalable, though managing the exotherm during the oxidation step is critical on a larger scale. |
Core Synthesis Strategy 2: Reduction of 2-(1-Cyclohexenyl)acetic Acid Derivatives
This strategy involves the creation of a C-C bond to install the two-carbon side chain, followed by the reduction of a carboxylic acid derivative (such as an ester) to the primary alcohol. This is a classic and highly reliable transformation in organic synthesis.
Theoretical Foundation
This synthetic route can be broken down into two main phases:
-
Synthesis of the Ester Precursor: A common precursor is ethyl 2-(1-cyclohexenyl)acetate. This can be synthesized from cyclohexanone via a Horner-Wadsworth-Emmons (HWE) reaction with triethyl phosphonoacetate.[9] The HWE reaction typically yields the thermodynamically more stable exocyclic double bond isomer, ethyl cyclohexylideneacetate. This can then be isomerized to the desired endocyclic isomer, ethyl 2-(1-cyclohexenyl)acetate, under acidic or basic conditions.
-
Reduction of the Ester: The ester functional group is then reduced to a primary alcohol. A powerful nucleophilic hydride reagent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an aldehyde. The aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during aqueous workup to yield the final alcohol, 2-(1-cyclohexenyl)ethanol.
Experimental Protocol
Part A: Synthesis of Ethyl Cyclohexylideneacetate via HWE Reaction[9]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Anhydrous benzene or THF
-
Ice bath
Procedure:
-
In a dry, nitrogen-purged flask, charge sodium hydride (1.05 equivalents) and anhydrous solvent.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise at a temperature maintained between 25-30 °C. Stir for 1 hour after addition to ensure complete formation of the ylide.[9]
-
Cool the resulting clear solution to 10 °C and add cyclohexanone (1.0 equivalent) dropwise, maintaining the temperature below 30 °C.
-
After addition, stir the mixture at room temperature for 1-2 hours. A precipitate of sodium diethyl phosphate will form.
-
Workup involves quenching with water, separating the organic layer, washing, drying, and removing the solvent. The crude ethyl cyclohexylideneacetate is then purified by vacuum distillation.[9]
Part B: Isomerization and Reduction
Materials:
-
Ethyl cyclohexylideneacetate (from Part A)
-
p-Toluenesulfonic acid (for isomerization, optional)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sulfuric acid (H₂SO₄), dilute aqueous solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
(Isomerization - Optional but recommended) Reflux the ethyl cyclohexylideneacetate with a catalytic amount of p-toluenesulfonic acid in toluene to equilibrate to the more stable endocyclic isomer, ethyl 2-(1-cyclohexenyl)acetate. Monitor by GC or NMR.
-
Set up a flame-dried, three-necked flask under an inert atmosphere. Suspend LiAlH₄ (0.5-0.75 equivalents, as it delivers 4 hydrides but 2 are used per ester) in anhydrous diethyl ether.
-
Cool the LiAlH₄ suspension to 0 °C. Add a solution of ethyl 2-(1-cyclohexenyl)acetate in anhydrous diethyl ether dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the ester.
-
Cool the reaction back to 0 °C. Perform a Fieser workup by sequentially and slowly adding water, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by vacuum distillation to obtain pure 2-(1-cyclohexenyl)ethanol.
Visualization: Ester Reduction Workflow
Caption: Workflow for the synthesis via HWE reaction and subsequent reduction.
Advantages and Limitations
| Feature | Analysis |
| Versatility | High. This general strategy (synthesis of an ester followed by reduction) is a robust and widely applicable method for preparing primary alcohols. |
| Starting Materials | Readily available. Cyclohexanone and phosphonate reagents are common, relatively inexpensive starting materials.[9] |
| Yields | Good to excellent. Both the HWE reaction and LiAlH₄ reductions are typically high-yielding transformations. |
| Number of Steps | Multi-step. Compared to hydroboration-oxidation, this route is longer, involving at least two to three distinct chemical transformations. |
| Reagent Handling | Requires significant care. Sodium hydride is highly flammable and reactive with water. LiAlH₄ is also extremely reactive with protic solvents and moisture. Strict anhydrous and inert atmosphere techniques are mandatory. |
| Scalability | Moderate to good. While scalable, the use of NaH and LiAlH₄ on a large scale requires specialized equipment and safety protocols. |
Core Synthesis Strategy 3: Grignard-Based Approach from Cyclohexanone
This pathway utilizes the classic Grignard reaction to form a tertiary allylic alcohol, 1-vinylcyclohexanol, which would then conceptually need to undergo an allylic rearrangement to furnish the desired primary alcohol. This route is more complex but illustrates important principles of C-C bond formation and rearrangement reactions.
Theoretical Foundation
-
Grignard Addition: The synthesis begins with the reaction of cyclohexanone with a vinyl Grignard reagent, such as vinylmagnesium bromide or chloride.[2][10] The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of cyclohexanone.[11] An acid workup then protonates the resulting magnesium alkoxide to yield the tertiary alcohol, 1-vinylcyclohexanol.[2]
-
Allylic Rearrangement: The conversion of the tertiary alcohol (1-vinylcyclohexanol) to the desired primary alcohol (2-(1-cyclohexenyl)ethanol) is non-trivial and represents the key challenge of this route. This transformation is a[1][12]-suprafacial transposition of the hydroxyl group, known as an allylic rearrangement. Such rearrangements are often catalyzed by acid and proceed through a delocalized allylic carbocation intermediate. However, controlling the regioselectivity and preventing side reactions like elimination (to form dienes) or competing rearrangements can be difficult. Specialised reagents (e.g., vanadium catalysts) are sometimes employed for such transformations, but this adds complexity. A related patent for the synthesis of the corresponding amine describes a chlorination/rearrangement one-pot reaction from 1-vinylcyclohexanol, highlighting the need for functional group manipulation to achieve the desired isomer.[2][10]
Experimental Protocol
Part A: Synthesis of 1-Vinylcyclohexanol[3]
Materials:
-
Magnesium turnings
-
Vinyl bromide or vinyl chloride
-
Anhydrous THF
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Iodine crystal (as initiator)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine.
-
Add a small portion of a solution of vinyl bromide in anhydrous THF. Initiate the reaction (disappearance of iodine color, gentle reflux), then add the remaining vinyl bromide solution dropwise to maintain a steady reflux.
-
After the magnesium is consumed, cool the resulting Grignard reagent to 0 °C.
-
Add a solution of cyclohexanone in anhydrous THF dropwise, maintaining the temperature below 20 °C.[2]
-
After the addition is complete, stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-vinylcyclohexanol.[3]
Part B: Conceptual Allylic Rearrangement
Procedure (Conceptual):
-
Dissolve 1-vinylcyclohexanol in a non-nucleophilic solvent.
-
Treat with a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid at a controlled temperature.
-
Monitor the reaction carefully for the formation of the desired primary alcohol and potential byproducts (dienes, other isomers).
-
Quench the reaction, work up, and attempt to isolate the product mixture for purification by chromatography. Note: Yields for this specific transformation via simple acid catalysis are expected to be low to moderate.
Visualization: Grignard and Rearrangement Pathway
Caption: Grignard synthesis of an intermediate followed by a challenging rearrangement.
Advantages and Limitations
| Feature | Analysis |
| C-C Bond Formation | Excellent. The Grignard reaction is one of the most powerful and reliable methods for carbon-carbon bond formation.[11] |
| Starting Materials | Readily available. Cyclohexanone and vinyl halides are commodity chemicals. |
| Rearrangement Step | Major Limitation. The required allylic rearrangement is difficult to control, often leading to low yields and mixtures of products, including elimination products. This makes the overall route less practical than others. |
| Industrial Viability | Low for this specific target. While Grignard reactions are used industrially, the problematic rearrangement step makes this sequence inefficient for producing 2-(1-cyclohexenyl)ethanol. |
| Pedagogical Value | High. This route is an excellent case study in retrosynthesis, highlighting how a seemingly straightforward disconnection can lead to a synthetically challenging transformation. |
Comparative Summary of Synthesis Methods
| Method | Key Reagents | Number of Steps | Selectivity | Key Advantages | Major Drawbacks |
| Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | 2 | Excellent Anti-Markovnikov | Direct, high-yielding, mild conditions, highly predictable.[4][6] | Requires anhydrous/inert atmosphere; borane reagents need careful handling. |
| Ester Reduction | NaH, Phosphonate, LiAlH₄ | 3 | N/A | Robust, versatile, good yields, readily available starting materials.[9] | Multi-step; requires highly reactive and hazardous reagents (NaH, LiAlH₄). |
| Grignard Approach | Mg, Vinyl Halide | 2 (conceptually) | Poor (in rearrangement) | Powerful C-C bond formation; simple first step. | The key rearrangement step is low-yielding and difficult to control.[2] |
Conclusion
For the laboratory or industrial-scale synthesis of 2-(1-cyclohexenyl)ethanol, the Hydroboration-Oxidation of 1-vinylcyclohexene stands out as the superior method. Its high regioselectivity, mild reaction conditions, and operational simplicity make it the most efficient and reliable route to the target molecule. The Reduction of a 2-(1-cyclohexenyl)acetic acid derivative serves as a robust and viable alternative, leveraging classic, high-yielding transformations, although it involves more steps and the use of more hazardous reagents. The Grignard-based approach , while elegant in its initial carbon-carbon bond formation, is severely hampered by the difficulty of the subsequent allylic rearrangement, rendering it impractical for efficient synthesis of the desired primary alcohol. The choice of synthesis will ultimately depend on the specific constraints of the project, including scale, available equipment, cost, and safety considerations. However, for producing 2-(1-cyclohexenyl)ethanol with high purity and yield, hydroboration-oxidation is the recommended pathway.
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